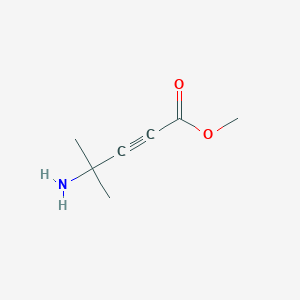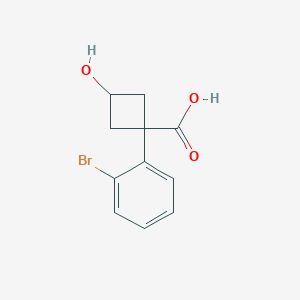
2-Fluoro-4,6-dimethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4,6-dimethylcyclohexan-1-one is an organic compound with the molecular formula C8H13FO It is a fluorinated cyclohexanone derivative, characterized by the presence of a fluorine atom and two methyl groups on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,6-dimethylcyclohexan-1-one typically involves the fluorination of a suitable cyclohexanone precursor. One common method is the electrophilic fluorination of 4,6-dimethylcyclohexanone using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4,6-dimethylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Fluoro-4,6-dimethylcyclohexanone carboxylic acid.
Reduction: Formation of 2-Fluoro-4,6-dimethylcyclohexanol.
Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4,6-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4,6-dimethylcyclohexan-1-one depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s stability and bioavailability. The compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylcyclohexanone
- 4,6-Dimethylcyclohexanone
- 2-Fluoro-4,6-dimethylcyclohexanol
Uniqueness
2-Fluoro-4,6-dimethylcyclohexan-1-one is unique due to the presence of both fluorine and two methyl groups on the cyclohexane ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable for various applications.
Properties
Molecular Formula |
C8H13FO |
|---|---|
Molecular Weight |
144.19 g/mol |
IUPAC Name |
2-fluoro-4,6-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H13FO/c1-5-3-6(2)8(10)7(9)4-5/h5-7H,3-4H2,1-2H3 |
InChI Key |
CCGMKEVAJMELJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)C(C1)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


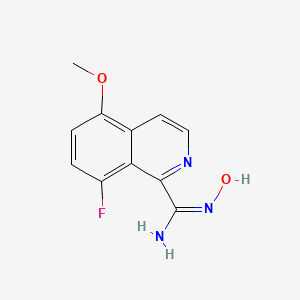
![2-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B15256638.png)

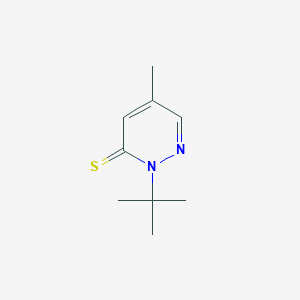
![Methyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B15256656.png)
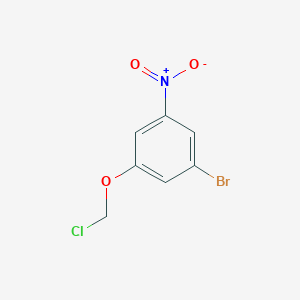
![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid](/img/structure/B15256663.png)


![(Pentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B15256676.png)

![2-Ethyl-3-piperidin-4-YL-3H-imidazo[4,5-B]pyridine](/img/structure/B15256689.png)
